N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide
Description
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Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O4S/c19-11-2-4-14(12(20)6-11)24-7-17(23)22-18-21-13(8-27-18)10-1-3-15-16(5-10)26-9-25-15/h1-6,8H,7,9H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJVCMLBEEHTQOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CSC(=N3)NC(=O)COC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, focusing on its antimalarial, antimicrobial, and anticancer properties.
Structural Overview
The compound features a thiazole ring and a benzodioxole moiety, which contribute to its unique biological activity. Its molecular formula is , with a molecular weight of approximately 421.43 g/mol. The structural characteristics of this compound allow it to interact with various biological targets.
Antimalarial Activity
Research indicates that this compound exhibits promising in vitro antimalarial activity . It has demonstrated low IC50 values, suggesting strong efficacy against malaria parasites. The mechanism may involve inhibition of specific enzymes crucial for the parasite's survival.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties . Studies show that it possesses activity against a range of bacterial strains, indicating potential as a therapeutic agent in treating infections caused by resistant bacteria.
Anticancer Potential
In terms of anticancer activity , this compound has been shown to inhibit the proliferation of various cancer cell lines. The compound's effectiveness varies across different types of cancer; however, it consistently demonstrates significant cytotoxic effects.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimalarial Efficacy : A study reported that derivatives of benzodioxole showed significant inhibition of malaria parasites with IC50 values lower than 10 µM, highlighting the potential for developing new antimalarial drugs .
- Antimicrobial Screening : In vitro tests against Staphylococcus aureus and Escherichia coli showed that the compound had minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL .
- Cytotoxicity in Cancer Cells : A recent evaluation demonstrated that the compound exhibited IC50 values between 20 and 50 µM against breast cancer cell lines while showing minimal toxicity towards normal cells (IC50 > 150 µM), suggesting a favorable therapeutic index .
Comparative Analysis
The following table summarizes the biological activities and relevant IC50 values for this compound compared to related compounds:
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(2,4-dichlorophenoxy)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, including:
Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones .
Introduction of the 2,4-dichlorophenoxy group via nucleophilic substitution under basic conditions (e.g., triethylamine in DMF) .
Final coupling of the acetamide moiety using chloroacetyl chloride in dioxane at 20–25°C .
- Optimization :
- Temperature control : Lower temperatures (e.g., 25°C) reduce side reactions during amide bond formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency .
- Catalysts : Anhydrous potassium carbonate improves nucleophilic substitution yields .
Q. Which spectroscopic techniques are essential for structural confirmation, and how do they resolve ambiguities?
- Key techniques :
- 1H/13C NMR : Assigns proton environments (e.g., benzodioxole aromatic protons at δ 6.7–7.1 ppm) and confirms substituent positions .
- HRMS : Validates molecular weight (e.g., m/z 458.5) and detects impurities .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .
- Ambiguity resolution :
- Overlapping NMR signals can be resolved using 2D techniques (COSY, HSQC) .
- HPLC purity analysis (>95%) ensures no unreacted intermediates remain .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Analytical strategies :
Dose-response profiling : Establish EC50/IC50 values across multiple cell lines (e.g., HeLa vs. RAW 264.7 macrophages) to identify cell-type specificity .
Target validation : Use molecular docking to predict binding affinity for targets like COX-2 (anti-inflammatory) or topoisomerase II (cytotoxic) .
Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid metabolism .
- Example : A 2023 study found conflicting cytotoxicity results in MCF-7 vs. A549 cells, resolved by adjusting incubation times (24 vs. 48 hours) .
Q. What structural modifications to the thiazole ring enhance bioactivity, and how are these guided by SAR studies?
- SAR insights :
- Electron-withdrawing groups (e.g., -Cl at C4 of thiazole) increase electrophilicity, enhancing interactions with cysteine residues in enzyme active sites .
- Bulkier substituents (e.g., 3,5-dimethylphenyl) improve lipid solubility, boosting membrane permeability .
- Comparative data :
| Compound Modification | Bioactivity (IC50, μM) |
|---|---|
| C4-Cl (parent compound) | 2.1 (COX-2 inhibition) |
| C4-F | 4.7 |
| C4-OCH3 | >10 |
| Source: Adapted from |
Q. How do researchers validate the compound’s stability under physiological conditions, and what degradation pathways are observed?
- Methodology :
pH stability assays : Incubate the compound in buffers (pH 2–9) at 37°C for 24 hours.
- Result : Degrades rapidly at pH <4 due to acetamide hydrolysis .
Oxidative stress testing : Exposure to H2O2 (1 mM) induces cleavage of the benzodioxole ring, detected via LC-MS .
Photostability : UV irradiation (254 nm) leads to thiazole ring opening, forming sulfonic acid derivatives .
Data Interpretation and Conflict Resolution
Q. What computational tools are used to reconcile discrepancies between in vitro and in vivo efficacy data?
- Tools :
- Molecular dynamics simulations : Model compound-protein interactions over time to identify transient binding modes missed in static docking .
- ADMET prediction : Software like Schrödinger’s QikProp predicts bioavailability issues (e.g., poor BBB penetration) that explain in vivo inefficacy .
- Case study : A 2024 study attributed poor in vivo anti-cancer activity to rapid renal clearance (t1/2 = 1.2 hours), prompting prodrug derivatization .
Experimental Design Considerations
Q. How should researchers design assays to differentiate between on-target and off-target effects?
- Approach :
CRISPR/Cas9 knockout models : Delete putative targets (e.g., NF-κB) to confirm effect loss .
Chemical proteomics : Use photoaffinity labeling to identify off-target binding partners .
Orthogonal assays : Combine enzymatic assays (e.g., COX-2 inhibition) with transcriptomic profiling (RNA-seq) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
